molecular formula C12H11NO B2930451 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 441067-86-3

5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No. B2930451
CAS RN: 441067-86-3
M. Wt: 185.226
InChI Key: VHKMMFRTDOXILY-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely studied due to their prevalence in natural products and their diverse biological activities.


Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a pyrrole ring fused to a benzene ring. The exact structure would depend on the specific substituents attached to this basic skeleton .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific substituents present on the indole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. These properties can include melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Food Flavoring Agent

The compound is used as a flavoring agent in the food industry. It imparts a unique maple lactone pyrazine flavor, which is reminiscent of peanut odour. This application is crucial for enhancing the sensory attributes of food products and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Anti-Cancer Research

“5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” derivatives have been studied for their anti-cancer properties. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7, as per the IC50 values obtained from in vitro studies .

Molecular Docking Studies

The compound and its derivatives have been utilized in molecular docking studies to understand their interaction with cancer-related proteins. This research is pivotal for the design of new anti-cancer agents, as it provides insights into the binding orientations and affinities of potential drug candidates .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a pharmacophore for the synthesis of novel antitumor drugs. By introducing functional groups like alkyl or aralkyl and a sulfonyl group, researchers aim to enhance the antiproliferative activity of the compound against cancer cells .

Synthesis of Heterocyclic Compounds

The compound is used as a starting material in the synthesis of various heterocyclic compounds. For instance, it undergoes [4+1]-annulation with diazoacetates to form dihydrocyclopenta[b]indoles, which are important scaffolds in pharmaceutical chemistry .

Molecular Dynamics Simulations

“5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” derivatives are also subject to molecular dynamics simulations to evaluate their binding stabilities with biological receptors. This application is significant for predicting the behavior of these compounds in biological systems and for optimizing their drug-like properties .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system in which they are active. For example, some indole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors .

Safety and Hazards

The safety and hazards associated with indole derivatives can also vary widely depending on their specific structure. Some indole derivatives are relatively safe to handle, while others may be toxic or even carcinogenic .

Future Directions

The study of indole derivatives is a very active area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology. Future research will likely continue to explore the synthesis of new indole derivatives, their physical and chemical properties, and their potential applications .

properties

IUPAC Name

5-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-7-3-2-4-8-9-5-6-10(14)12(9)13-11(7)8/h2-4,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKMMFRTDOXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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